4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
Description
Multi-Step Heterocyclic Condensation Strategies for Triazolo-Thiadiazole Core Assembly
The triazolo[3,4-b]thiadiazole scaffold is synthesized via sequential cyclization and condensation reactions. A widely adopted method involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole precursors under controlled conditions. Key steps include:
- Formation of 4-amino-5-mercapto-1,2,4-triazole intermediates : Benzohydrazide reacts with carbon disulfide in ethanol using potassium hydroxide as a base, yielding a thiol-containing triazole precursor.
- Cyclization with carbon disulfide : The thiol intermediate undergoes reflux with carbon disulfide in methanol under alkaline conditions, forming the triazolo-thiadiazole core. Microwave-assisted cyclization has emerged as a high-yield alternative, reducing reaction times from hours to seconds.
Optimization of Cyclizing Agents :
Comparative studies reveal that p-toluenesulfonyl chloride (72% yield) and microwave irradiation (85% yield) outperform phosphorus oxychloride (65% yield) in minimizing side reactions. Table 1 summarizes the impact of cyclizing agents on reaction efficiency.
Table 1: Yield Comparison for Triazolo-Thiadiazole Core Synthesis
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Phosphorus oxychloride | 110 | 12 | 65 |
| p-Toluenesulfonyl chloride | 70 | 8 | 72 |
| Microwave irradiation | 60 | 0.01 | 85 |
Piperidinyl and Methylsulfonyl Functionalization Techniques
The introduction of the 1-(methylsulfonyl)-3-piperidinyl group to the triazolo-thiadiazole core proceeds via nucleophilic substitution or coupling reactions.
Piperidinyl Attachment :
3-Piperidinyl derivatives are typically synthesized by reacting the core with piperidine-containing electrophiles. For example, 3-bromopiperidine reacts with the triazolo-thiadiazole thiolate anion in dimethylformamide (DMF) using potassium carbonate as a base, achieving 78–82% yields. Steric hindrance from the methylsulfonyl group necessitates prolonged reaction times (24–36 h) for complete substitution.
Methylsulfonyl Incorporation :
Sulfonylation is achieved using methylsulfonyl chloride in dichloromethane with triethylamine as an acid scavenger. The reaction proceeds at 0–5°C to prevent over-sulfonylation, yielding the 1-methylsulfonyl-piperidine derivative in 89% purity. Nuclear magnetic resonance (NMR) analysis confirms sulfonylation success via characteristic downfield shifts of piperidinyl protons (δ 3.2–3.5 ppm).
Table 2: Functionalization Reaction Parameters
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Piperidinyl addition | 3-Bromopiperidine | DMF | 82 |
| Methylsulfonylation | Methylsulfonyl chloride | DCM | 89 |
Etherification and Chlorophenyl Substituent Incorporation
The final etherification step attaches the 4-chloro-3-methylphenyl group to the triazolo-thiadiazole methyl position.
Ether Synthesis :
A Williamson ether synthesis approach is employed:
- Generation of alkoxide : The methylthiol group is deprotonated using sodium hydride in tetrahydrofuran (THF).
- Nucleophilic substitution : 4-Chloro-3-methylphenyl bromide reacts with the alkoxide at 60°C for 12 h, yielding the target ether. Propylphosphonic anhydride (T3P) enhances reaction efficiency by scavenging water, increasing yields to 91%.
Regioselectivity Challenges :
Competing O- and S-alkylation is mitigated by using bulky bases like potassium tert-butoxide, which favor oxygen-based nucleophiles. High-performance liquid chromatography (HPLC) analysis confirms >98% regiochemical purity in optimized conditions.
Table 3: Etherification Optimization
| Base | Temperature (°C) | Yield (%) | Regioselectivity (O:S) |
|---|---|---|---|
| Sodium hydride | 60 | 76 | 85:15 |
| Potassium tert-butoxide | 60 | 91 | 98:2 |
Properties
Molecular Formula |
C17H20ClN5O3S2 |
|---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
6-[(4-chloro-3-methylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H20ClN5O3S2/c1-11-8-13(5-6-14(11)18)26-10-15-21-23-16(19-20-17(23)27-15)12-4-3-7-22(9-12)28(2,24)25/h5-6,8,12H,3-4,7,9-10H2,1-2H3 |
InChI Key |
VAHHZIYFKQBJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heterocyclic Core (Triazolothiadiazole Derivative)
The core heterocycle, triazolo[3,4-b]thiadiazole , is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives and suitable heterocyclic precursors.
Method 1: Cyclization of Thiosemicarbazide Derivatives
- Step 1: Condensation of a suitable amidine or hydrazine derivative with a thiocarbonyl compound (e.g., thiosemicarbazide) to generate a thiosemicarbazone intermediate.
- Step 2: Cyclization of this intermediate with halogenated compounds, such as chlorinated heterocycles, under reflux in polar aprotic solvents (e.g., dimethylformamide, DMF), leading to the formation of the thiadiazole ring fused with the triazole.
- Temperature: 80–120°C
- Solvent: DMF or dimethyl sulfoxide (DMSO)
- Catalysts: Sometimes acid or base catalysis to facilitate cyclization
Reference: Similar methodologies are outlined in patent US20120225904A1, where heterocyclic cores are assembled via cyclization of hydrazine derivatives with thiocarbonyl compounds.
Functionalization of the Aromatic Ring (4-Chloro-3-methylphenyl)
The aromatic moiety is introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.
Method 2: Chlorination and Methylation of Phenyl Precursors
- Step 1: Starting from 3-methylphenol or 3-methylbenzene derivatives, selective chlorination is performed using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to obtain 4-chloro-3-methylphenyl derivatives.
- Step 2: Protection/deprotection steps may be employed to direct substitution to the desired position.
- Temperature: 0–25°C for selective chlorination
- Solvent: Carbon tetrachloride or acetic acid
Note: The methyl group on the aromatic ring is introduced via methylation of phenol or benzene derivatives using methyl iodide or dimethyl sulfate in the presence of base.
Formation of the Methyl Ether Linkage
The key step involves attaching the methyl ether to the heterocyclic core, which is achieved through nucleophilic substitution.
Method 3: Nucleophilic O-Alkylation
- Step 1: Activation of the heterocyclic core with a suitable leaving group (e.g., halogen or tosylate) at the position intended for ether linkage.
- Step 2: Reaction with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to form the methyl ether.
- Solvent: Acetone or acetonitrile
- Temperature: Room temperature to 60°C
Attachment of the Side Chain (1-(Methylsulfonyl)-3-piperidinyl Group)
The side chain is typically introduced via amide or amine coupling reactions.
Method 4: Nucleophilic Substitution on the Heterocyclic Core
- Step 1: The heterocyclic intermediate bearing a suitable leaving group (e.g., halogen at the 6-position) is reacted with 1-(methylsulfonyl)-3-piperidine amine under basic conditions.
- Step 2: The reaction is facilitated by solvents like dichloromethane or ethanol, with bases such as triethylamine or potassium carbonate.
- Temperature: 25–50°C
- Reaction time: Several hours to overnight
Summary of the Synthetic Route
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization to form heterocyclic core | Hydrazine derivatives + thiocarbonyl compounds, reflux in DMF | Construct heterocyclic scaffold |
| 2 | Aromatic chlorination and methylation | NCS, methyl iodide, base | Functionalize aromatic ring |
| 3 | Formation of methyl ether linkage | Methyl iodide, potassium carbonate | Attach methyl ether group |
| 4 | Side chain attachment | Amine coupling with heterocyclic intermediate | Install side chain (methylsulfonyl-piperidinyl) |
Notes and Considerations
- Purity and Yield: Each step requires purification, often via column chromatography or recrystallization, to ensure high purity.
- Reaction Optimization: Temperature, solvent choice, and stoichiometry are critical for selectivity and yield.
- Safety: Use of halogenating agents and methylating reagents necessitates appropriate safety protocols.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methylsulfonyl groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: It is being explored for its potential use as a drug candidate for treating various diseases due to its enzyme inhibitory activities.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to various pharmacological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazolo-Thiadiazole Derivatives
Key Observations :
- Synthesis : The target compound’s synthesis likely follows POCl3-mediated cyclization, a common method for triazolo-thiadiazoles . However, introducing the methylsulfonyl-piperidinyl group requires additional sulfonation steps, increasing synthetic complexity compared to simpler derivatives (e.g., methyl or aryl substituents) .
Pharmacological and Physicochemical Comparisons
Table 2: Bioactivity and Properties of Triazolo-Thiadiazole Derivatives
Key Observations :
- Bioactivity : The target compound’s methylsulfonyl-piperidinyl group may enhance binding to cytochrome P450 enzymes (e.g., 14-α-demethylase) compared to ethyl or aryl substituents, as suggested by molecular docking .
- Solubility : The methylsulfonyl group reduces LogP (2.1 vs. 3.2 in dichlorophenyl derivatives), favoring aqueous solubility and oral bioavailability .
- Stability : Increased steric hindrance from the piperidinyl group likely improves metabolic stability over compounds with labile substituents (e.g., nitro groups) .
Table 3: Toxicity Profiles of Triazolo-Thiadiazole Derivatives
Key Observations :
Biological Activity
4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex heterocyclic compound that combines the pharmacological properties of triazoles and thiadiazoles. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research.
Structure and Synthesis
The compound features a 1,2,4-triazolo moiety fused with a 1,3,4-thiadiazole ring. The presence of the chloro and methylsulfonyl groups enhances its biological profile. Synthesis typically involves multi-step reactions starting from readily available precursors like 4-chloro-3-methylphenol and various piperidine derivatives.
Anticonvulsant Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, compounds with electron-withdrawing groups such as chloro and nitro have shown promising results in animal models. A study demonstrated that a related thiadiazole derivative displayed an 83% inhibition rate in the PTZ model at a dosage of 20 mg/kg, suggesting strong anticonvulsant efficacy .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to 4-chloro-3-methylphenyl derivatives have shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50 values in the low micromolar range (0.28 μg/mL for MCF7), indicating potent antiproliferative activity . The mechanism of action often involves interaction with tubulin and inhibition of cell cycle progression .
Antimicrobial Activity
Thiadiazole compounds have also been evaluated for their antimicrobial properties. Studies show that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often rival those of established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Substitution : Enhances lipophilicity and electron-withdrawing capacity.
- Methylsulfonyl Group : May play a role in receptor binding affinity.
- Thiadiazole Ring : Contributes to diverse biological activities including anti-inflammatory and analgesic effects .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- Anticonvulsant Efficacy : In vivo studies using PTZ and MES models revealed that certain thiadiazole derivatives achieved significant anticonvulsant effects with minimal toxicity .
- Anticancer Activity : A series of compounds were tested against multiple cancer cell lines; one derivative showed an IC50 value of 19.5 μM against SK-OV-3 ovarian cancer cells .
- Antimicrobial Screening : Compounds were screened against various bacterial strains with some exhibiting MIC values as low as 5 µg/mL .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?
Answer:
The synthesis involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Cyclocondensation : Reacting 4-amino-5-mercapto-triazole derivatives with substituted carboxylic acids in phosphoryl chloride (POCl₃) under reflux .
- Functionalization : Introducing the methylsulfonyl-piperidinyl group via nucleophilic substitution or coupling reactions .
- Purification : Recrystallization from ethanol-dimethylformamide (1:1 v/v) yields high-purity crystals. Purity is verified via HPLC (>98%) and elemental analysis .
Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., methylsulfonyl and chloro-methylphenyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for methylsulfonyl) .
- X-ray Crystallography : Resolves the planar triazolothiadiazole core and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings) .
Advanced: How do molecular docking studies predict interactions with biological targets like 14α-demethylase (CYP51)?
Answer:
- Target Selection : The compound is docked against 14α-demethylase (PDB: 3LD6), a fungal enzyme involved in ergosterol biosynthesis .
- Binding Affinity : The methylsulfonyl-piperidinyl group forms hydrogen bonds with active-site residues (e.g., His310), while the triazolothiadiazole core engages in π-π stacking .
- Validation : Compare docking scores (e.g., Glide SP score < -8 kcal/mol) with known inhibitors like fluconazole to prioritize in vitro testing .
Advanced: How do substituent variations on the triazolothiadiazole core influence pharmacological activity?
Answer:
- Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance antifungal activity by increasing electrophilicity and target binding .
- Bulkier Substituents (e.g., styryl groups) : May reduce membrane permeability but improve selectivity against human CYPs .
- Methodology : Synthesize analogues via POCl₃-mediated cyclization and compare IC₅₀ values in fungal vs. mammalian cell assays .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Assay Conditions : Variability in MIC values may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or culture media .
- Structural Confirmation : Ensure synthesized batches match crystallographic data to rule out impurities or stereochemical discrepancies .
- Statistical Analysis : Use ANOVA to compare datasets and identify outliers linked to experimental protocols .
Basic: What are the key challenges in scaling up synthesis without compromising yield?
Answer:
- Reaction Optimization : Prolonged reflux in POCl₃ (>16 hrs) improves cyclization efficiency but requires strict moisture control .
- Byproduct Management : Neutralize excess POCl₃ with sodium bicarbonate post-reaction to prevent sulfonic acid formation .
- Scalable Purification : Replace column chromatography with recrystallization in ethanol-DMF to reduce solvent waste .
Advanced: What crystallographic insights inform the compound’s mechanism of action?
Answer:
- Planarity : The triazolothiadiazole system’s near-planar geometry facilitates insertion into hydrophobic enzyme pockets .
- Intermolecular Interactions : Weak C–H···π and hydrogen bonds stabilize crystal packing, suggesting similar interactions in biological targets .
- Conformational Flexibility : The methylsulfonyl-piperidinyl group adopts a chair conformation, enabling adaptive binding to variable active sites .
Advanced: How can computational modeling guide the design of derivatives with reduced cytotoxicity?
Answer:
- QSAR Models : Correlate substituent hydrophobicity (logP) with cytotoxicity data to predict safer analogues .
- Off-Target Screening : Use SwissTargetPrediction to assess affinity for human kinases or ion channels and prioritize derivatives with low cross-reactivity .
- Metabolic Stability : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation) to identify metabolically stable substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
